Diethyl (3-Methylbenzyl)phosphonate

Catalog No.
S801789
CAS No.
63909-50-2
M.F
C12H19O3P
M. Wt
242.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (3-Methylbenzyl)phosphonate

CAS Number

63909-50-2

Product Name

Diethyl (3-Methylbenzyl)phosphonate

IUPAC Name

1-(diethoxyphosphorylmethyl)-3-methylbenzene

Molecular Formula

C12H19O3P

Molecular Weight

242.25 g/mol

InChI

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3

InChI Key

LMLREDDVMFNSMK-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=CC(=C1)C)OCC

Canonical SMILES

CCOP(=O)(CC1=CC=CC(=C1)C)OCC

Diethyl (3-Methylbenzyl)phosphonate (CAS 63909-50-2) is a semi-stabilized phosphonate ester primarily utilized as a Horner-Wadsworth-Emmons (HWE) olefination reagent. In industrial and laboratory synthesis, it serves as the standard precursor for installing a 3-methylphenylvinyl (m-methylstyryl) moiety into organic frameworks. Compared to traditional phosphonium-based Wittig reagents, this phosphonate offers distinct advantages in reaction atom economy, (E)-alkene stereoselectivity, and downstream processability due to the generation of water-soluble byproducts [1]. Its procurement is driven by the strict structural requirement for meta-methyl substitution in the final product, which dictates the physical and biological properties of the resulting target molecules.

Attempting to substitute Diethyl (3-Methylbenzyl)phosphonate with its Wittig counterpart, triphenyl(3-methylbenzyl)phosphonium bromide, introduces severe processability bottlenecks; the Wittig reaction generates triphenylphosphine oxide (TPPO), an organic-soluble byproduct that typically necessitates solvent-intensive chromatography, whereas the HWE byproduct is easily removed via aqueous extraction [1]. Furthermore, substituting with the closely related structural analog, diethyl (4-methylbenzyl)phosphonate, is chemically unviable for precise material applications. The shift from a meta-substituted to a para-substituted methyl group alters the geometric trajectory of the resulting molecule from ~120° to 180°, which fundamentally changes the crystalline packing, melting points, and receptor binding profiles of the downstream materials [2].

Byproduct Removal and Downstream Processability

When scaling up olefination reactions, the choice of precursor dictates the downstream purification workflow. Diethyl (3-Methylbenzyl)phosphonate generates a water-soluble diethyl phosphate salt byproduct during the Horner-Wadsworth-Emmons reaction, which is completely removed via a standard aqueous wash[1]. In contrast, the Wittig equivalent, triphenyl(3-methylbenzyl)phosphonium bromide, generates triphenylphosphine oxide (TPPO), an organic-soluble byproduct that typically requires solvent-intensive silica gel chromatography for complete separation[1].

Evidence DimensionByproduct removal method
Target Compound DataAqueous extraction (>98% removal in one step)
Comparator Or BaselineTriphenyl(3-methylbenzyl)phosphonium bromide (Requires silica chromatography)
Quantified DifferenceEliminates chromatographic purification steps
ConditionsStandard basic olefination workup

Eliminating chromatography drastically reduces solvent consumption and labor costs during scale-up procurement.

Stereoselectivity in Olefin Formation

For the synthesis of conjugated systems, controlling the double-bond geometry is critical to avoid yield loss. As a semi-stabilized phosphonate ester, Diethyl (3-Methylbenzyl)phosphonate strongly favors the formation of the thermodynamically stable (E)-alkene, routinely achieving (E):(Z) ratios exceeding 90:10 under standard basic conditions [1]. Conversely, semi-stabilized Wittig ylides derived from phosphonium salts often yield mixed (E):(Z) ratios closer to 70:30, requiring additional fractional crystallization or chromatography to isolate the desired isomer [1].

Evidence Dimension(E):(Z) Isomeric Ratio
Target Compound Data>90:10 (E)-selectivity
Comparator Or BaselineWittig equivalent (~70:30 E:Z mixture)
Quantified Difference>20% increase in target (E)-isomer yield
ConditionsReaction with standard aryl aldehydes under basic conditions (e.g., NaOMe/MeOH)

Higher stereoselectivity increases the isolated yield of the target isomer and reduces the need for downstream fractional purification.

Structural Fidelity and Geometric Impact

Procurement of the exact positional isomer is non-negotiable for structure-property relationships in materials science. Diethyl (3-Methylbenzyl)phosphonate installs a meta-substituted methyl group, creating a ~120° bond angle relative to the vinyl backbone [1]. Substituting this with the more common Diethyl (4-methylbenzyl)phosphonate results in a linear 180° para-substitution. This geometric difference fundamentally alters the crystalline packing and melting transitions of downstream liquid crystal formulations, rendering the para-isomer an invalid substitute [1].

Evidence DimensionSubstituent bond angle geometry
Target Compound Data~120° (meta-substitution)
Comparator Or BaselineDiethyl (4-methylbenzyl)phosphonate (~180° para-substitution)
Quantified Difference~60° shift in molecular backbone trajectory
ConditionsIntegration into rigid-rod liquid crystal frameworks

Ensures the correct molecular geometry required to disrupt crystalline packing and achieve desired nematic phase behavior.

Atom Economy in Material Transport

From a supply chain and reactor efficiency perspective, the mass contribution of the leaving group impacts overall process metrics. Diethyl (3-Methylbenzyl)phosphonate has a molecular weight of 242.25 g/mol, meaning the active 3-methylbenzylidene fragment constitutes approximately 43% of the reagent mass[1]. The corresponding Wittig reagent, triphenyl(3-methylbenzyl)phosphonium bromide (MW: 447.35 g/mol), offers an atom economy of only ~23% for the same transferred group [1]. This requires nearly double the mass of reagent to deliver the same molar equivalent of the active fragment.

Evidence DimensionActive fragment mass percentage (Atom Economy)
Target Compound Data~43% active mass
Comparator Or BaselineTriphenyl(3-methylbenzyl)phosphonium bromide (~23% active mass)
Quantified Difference87% relative improvement in mass efficiency
ConditionsMolar equivalent comparison for olefination

Higher active mass efficiency reduces reagent shipping weights, storage requirements, and reactor volume usage per production batch.

Synthesis of Meta-Substituted Stilbenes and Fluorescent Dyes

Leveraging its high (E)-stereoselectivity, this compound is utilized as a primary precursor for synthesizing conjugated stilbene derivatives where the meta-methyl group is required to tune emission wavelengths and improve solubility in organic matrices [1].

Development of Nematic Liquid Crystal Intermediates

In materials science, the ~120° geometric kink introduced by the 3-methylbenzyl group is utilized to disrupt linear crystalline packing, thereby broadening the operating temperature range of nematic liquid crystal formulations[2].

Scale-Up Production of Pharmaceutical Building Blocks

Due to the water-soluble nature of its reaction byproduct, this phosphonate is selected for the scalable synthesis of active pharmaceutical ingredients (APIs) that require a precise 3-methylstyryl moiety, avoiding the chromatographic bottlenecks associated with Wittig reagents [1].

XLogP3

2.1

Wikipedia

Diethyl [(3-methylphenyl)methyl]phosphonate

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